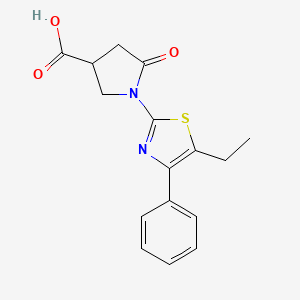
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, commonly referred to as EPTPC, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the thiazol-2-yl pyrrolidine family, which is composed of compounds that contain a thiazole ring and a pyrrolidine ring. This compound is used in various biochemical and physiological studies, as well as in laboratory experiments. In
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Pyrrolidine alkaloids have been shown to possess significant antioxidant and anti-inflammatory activities. These properties make them valuable in the treatment and prevention of diseases where oxidative stress and inflammation play a critical role .
Antibacterial and Antifungal Applications
These compounds also exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Applications
Pyrrolidine derivatives have been evaluated for their anticancer potential against various cancer cell lines. They are studied for their ability to induce cell death in cancer cells while sparing noncancerous cells .
Anti-hyperglycemic and Organ Protective Applications
Some pyrrolidine derivatives are researched for their anti-hyperglycemic effects, which could be beneficial in treating conditions like diabetes and related disorders. They may also offer organ protective benefits .
Neuropharmacological Applications
The neuropharmacological activities of pyrrolidine alkaloids are being explored, which could lead to new treatments for neurological disorders .
Asymmetric Synthesis and Catalysis
Pyrrolidine derivatives are used as efficient organocatalysts in asymmetric synthesis, contributing to the field of green chemistry by providing high yields and selectivities in various chemical reactions .
properties
IUPAC Name |
1-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-12-14(10-6-4-3-5-7-10)17-16(22-12)18-9-11(15(20)21)8-13(18)19/h3-7,11H,2,8-9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOIEJSXXUWLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N2CC(CC2=O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





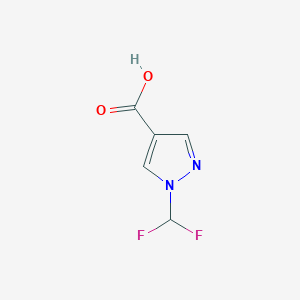
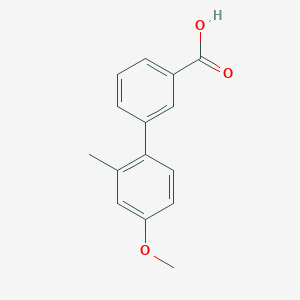
![N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide](/img/structure/B1415158.png)
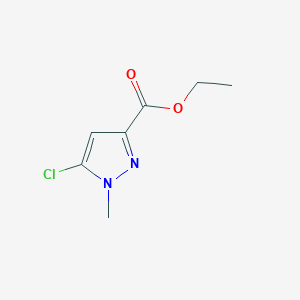
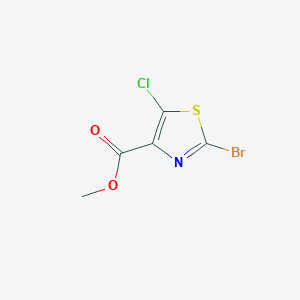
![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)
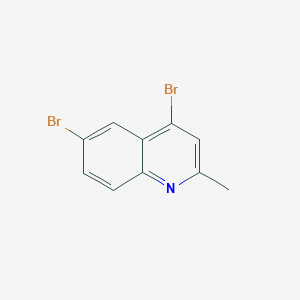
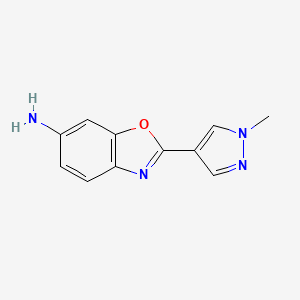
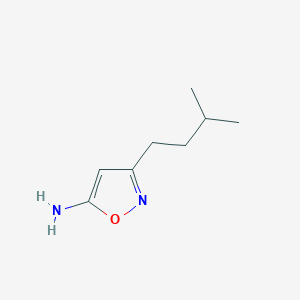


![3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1415172.png)